molecular formula C15H24N4O2S B2558077 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide CAS No. 1040669-58-6

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide

Cat. No.: B2558077
CAS No.: 1040669-58-6
M. Wt: 324.44
InChI Key: MEXGCXMPKYIULC-UHFFFAOYSA-N
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Description

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide are not fully understood yet. It is known that thiazol-urea derivatives, such as this compound, have been designed and synthesized to improve the druggability of target compounds . These compounds have shown potential in inhibiting kinases like C-RAF/FLT3 .

Cellular Effects

In cellular studies, thiazol-urea derivatives have shown promising effects. For instance, a compound similar to this compound exhibited significant anti-hepatocellular carcinoma activity, especially against HepG2 cells . It was able to suppress the formation of HepG2 colonies, inhibit rapid proliferation, and exert marked migration inhibitory effects on HepG2 cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Studies on similar thiazol-urea derivatives have revealed that they effectively inhibit C-RAF/FLT3 kinases . This inhibition leads to cell cycle arrest in the G2/M phase and induces cell apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of α-haloketones with thiourea.

    Urea Derivative Formation: The cyclohexylureido group is introduced by reacting the thiazole derivative with cyclohexyl isocyanate.

    Amide Formation: The final step involves the formation of the N-ethylpropanamide group by reacting the intermediate with ethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the urea or amide groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-(3-chlorophenyl)ureido)thiazol-4-yl)-N-ethylpropanamide
  • **3-(2-(3-methylureido)thiazol-4-yl)-N-ethylpropanamide
  • **3-(2-(3-phenylureido)thiazol-4-yl)-N-ethylpropanamide

Uniqueness

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide is unique due to the presence of the cyclohexylureido group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for specific applications.

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-2-16-13(20)9-8-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXGCXMPKYIULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CSC(=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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